molecular formula C15H16N2O3 B2632949 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide CAS No. 953252-43-2

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2632949
CAS No.: 953252-43-2
M. Wt: 272.304
InChI Key: BNIPDHWPOSIWJY-UHFFFAOYSA-N
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Description

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is a versatile chemical compound with a unique structure that allows for diverse investigations in fields like medicinal chemistry, pharmacology, and materials science. This compound features an isoxazole ring, a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions, which is known for its wide spectrum of biological activities and therapeutic potential .

Preparation Methods

One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, often catalyzed by Cu(I) or Ru(II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the isoxazole ring or the cyclopropanecarboxamide group.

Scientific Research Applications

In medicinal chemistry, it can be used to design new drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . In pharmacology, it can be studied for its interactions with various biological targets and pathways. In materials science, its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide can be compared with other isoxazole derivatives, such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea and 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde . These compounds share the isoxazole ring but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the isoxazole ring with the cyclopropanecarboxamide group in this compound makes it distinct and valuable for specific research purposes.

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-4-2-3-11(7-13)14-8-12(17-20-14)9-16-15(18)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIPDHWPOSIWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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